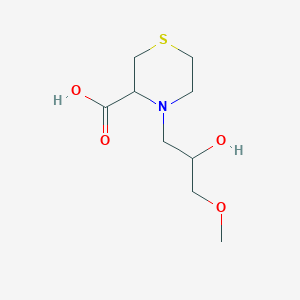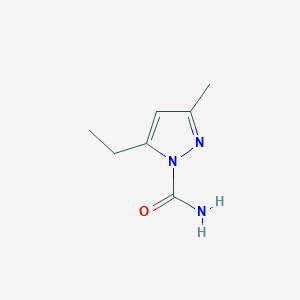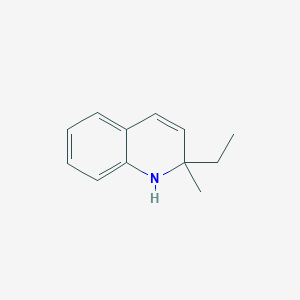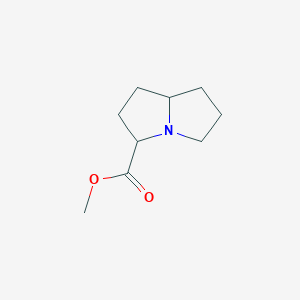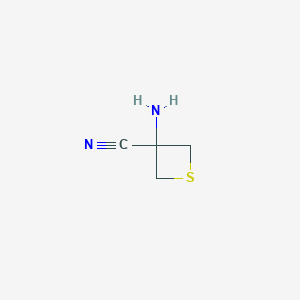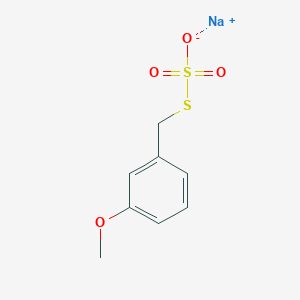
1,1',1'',1'''-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is a complex organic compound that features a sulfonyl group, phenylene rings, phosphine groups, and pyrrole units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as sulfonylbis(2,1-phenylene) and phosphinetriyl derivatives. These intermediates are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, phenols, and phosphine ligands.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
“1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenylene or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylene or pyrrole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit unique catalytic properties.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features could interact with biological targets, leading to applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential. The presence of multiple functional groups allows for diverse interactions with biological systems, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, the compound may be used in the development of advanced materials. Its unique structure could contribute to the properties of polymers, coatings, or other materials.
Mecanismo De Acción
The mechanism by which “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” exerts its effects depends on its specific application. In catalysis, the compound may act as a ligand, facilitating the activation of substrates and promoting chemical transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-imidazole)
- 1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyridine)
Uniqueness
Compared to similar compounds, “1,1’,1’‘,1’‘’-(((Sulfonylbis(2,1-phenylene))bis(oxy))bis(phosphinetriyl))tetrakis(1H-pyrrole)” is unique due to the presence of pyrrole units, which can impart distinct electronic and steric properties. These properties may influence the compound’s reactivity, binding affinity, and overall performance in various applications.
Propiedades
Fórmula molecular |
C28H24N4O4P2S |
|---|---|
Peso molecular |
574.5 g/mol |
Nombre IUPAC |
[2-[2-di(pyrrol-1-yl)phosphanyloxyphenyl]sulfonylphenoxy]-di(pyrrol-1-yl)phosphane |
InChI |
InChI=1S/C28H24N4O4P2S/c33-39(34,27-15-3-1-13-25(27)35-37(29-17-5-6-18-29)30-19-7-8-20-30)28-16-4-2-14-26(28)36-38(31-21-9-10-22-31)32-23-11-12-24-32/h1-24H |
Clave InChI |
JYJHYSSIPPMHCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OP(N2C=CC=C2)N3C=CC=C3)S(=O)(=O)C4=CC=CC=C4OP(N5C=CC=C5)N6C=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



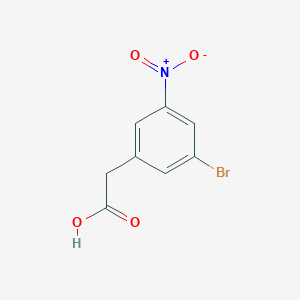
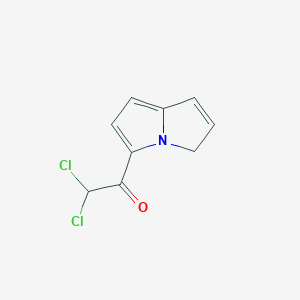
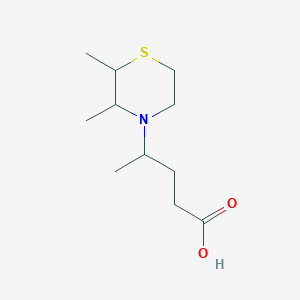
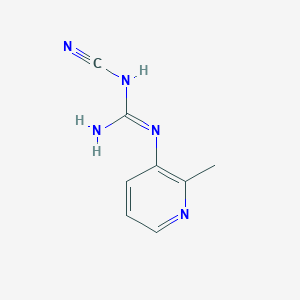
![3-[(Dimethylamino)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B12857186.png)
